molecular formula C25H30ClNO5 B3000899 3-(3,4-dimethoxyphenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one hydrochloride CAS No. 1216553-80-8

3-(3,4-dimethoxyphenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one hydrochloride

Cat. No.: B3000899
CAS No.: 1216553-80-8
M. Wt: 459.97
InChI Key: CCDXWBWYBUNBQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dimethoxyphenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one hydrochloride is a useful research compound. Its molecular formula is C25H30ClNO5 and its molecular weight is 459.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-(3,4-Dimethoxyphenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one hydrochloride is a synthetic compound belonging to the class of chromenone derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of neuroprotection, anti-inflammatory effects, and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C22H28ClN2O5\text{C}_{22}\text{H}_{28}\text{Cl}\text{N}_{2}\text{O}_{5}

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of chromenone derivatives. One study indicated that compounds similar to this compound exhibit inhibition of acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the brain. This inhibition can help mitigate neurodegenerative diseases such as Alzheimer's disease by preventing the breakdown of acetylcholine .

Table 1: AChE Inhibition Potency of Related Compounds

Compound NameIC50 (μM)
Compound A0.27
Compound B0.35
Target CompoundTBD

2. Anticancer Properties

The anticancer activity of chromenone derivatives has also been explored extensively. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, studies have shown that similar compounds can inhibit tumor growth in vitro and in vivo models by targeting specific cancer cell lines .

Case Study: Inhibition of Cancer Cell Proliferation
A study demonstrated that a related chromenone derivative significantly reduced the viability of breast cancer cells (MCF-7) by inducing apoptosis and cell cycle arrest at the G2/M phase .

3. Anti-inflammatory Activity

Another noteworthy biological activity is the anti-inflammatory effect observed with this class of compounds. Chromenones have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are pivotal in inflammatory responses. This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • AChE Inhibition : Compounds inhibit AChE activity leading to elevated levels of acetylcholine.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through modulation of Bcl-2 family proteins.
  • Cytokine Modulation : Downregulation of inflammatory mediators.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-methyl-7-(2-piperidin-1-ylethoxy)chromen-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO5.ClH/c1-17-24(18-7-10-21(28-2)23(15-18)29-3)25(27)20-9-8-19(16-22(20)31-17)30-14-13-26-11-5-4-6-12-26;/h7-10,15-16H,4-6,11-14H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDXWBWYBUNBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCCCC3)C4=CC(=C(C=C4)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.